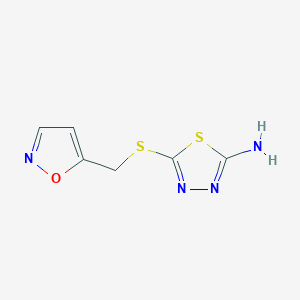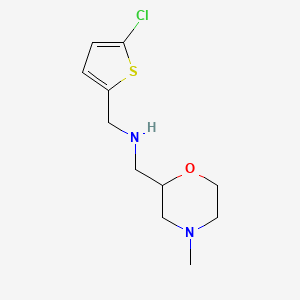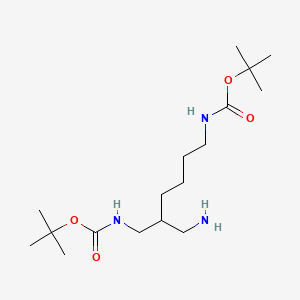![molecular formula C15H13FN2O2 B14912726 N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B14912726.png)
N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group and a hydroxybenzohydrazide moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide typically involves the reaction between salicyl hydrazide and 4-fluoropropiophenone. The reaction is carried out in absolute alcohol with the addition of a few drops of glacial acetic acid. The mixture is stirred at 60°C for several hours, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound’s fluorophenyl group and hydroxybenzohydrazide moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[1-(4-fluorophenyl)ethylidene]-2-thiophenecarbohydrazide
- N’-[1-(4-fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide
- (E)-N’-[1-(4-fluorophenyl)propylidene]-2-hydroxybenzohydrazide
Uniqueness
N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide stands out due to its specific combination of a fluorophenyl group and a hydroxybenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H13FN2O2 |
|---|---|
Poids moléculaire |
272.27 g/mol |
Nom IUPAC |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C15H13FN2O2/c1-10(11-2-6-13(16)7-3-11)17-18-15(20)12-4-8-14(19)9-5-12/h2-9,19H,1H3,(H,18,20)/b17-10+ |
Clé InChI |
OBUWEIRBRDQNDL-LICLKQGHSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)F |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)




![2-(biphenyl-4-yloxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14912692.png)
![Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14912693.png)



![2-[(E)-2-(furan-2-yl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B14912724.png)
